molecular formula C12H19ClN2O2 B1524860 2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one CAS No. 1311313-62-8

2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one

Cat. No.: B1524860
CAS No.: 1311313-62-8
M. Wt: 258.74 g/mol
InChI Key: KHRWBMNOGVDBIA-UHFFFAOYSA-N
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Description

“2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one” is a chemical compound with the molecular weight of 258.75 . Its IUPAC name is 1-(chloroacetyl)-4-(1-pyrrolidinylcarbonyl)piperidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19ClN2O2/c13-9-11(16)14-7-3-10(4-8-14)12(17)15-5-1-2-6-15/h10H,1-9H2 .

Scientific Research Applications

Synthesis of Optically Pure Compounds

Optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine were prepared via a tandem process involving nucleophilic addition and intramolecular elimination. This method shows the importance of such compounds in the synthesis of optically active materials, which are crucial in medicinal chemistry and material science (J. L. Ruano, J. Alemán, M. B. Cid, 2006).

Hydrogen-Bonding Patterns

The study of hydrogen-bonding patterns in enaminones, including pyrrolidine and piperidine analogues, provides insights into the structural aspects that can influence the properties and reactivity of related compounds (James L. Balderson, M. Fernandes, J. Michael, C. B. Perry, 2007).

Facile One-Pot Syntheses

The one-pot synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines, utilizing catalytic amounts of piperidine, showcases the compound's utility in facilitating complex reactions. This highlights its potential in synthesizing novel heterocyclic compounds, which are valuable in drug discovery and material sciences (F. Latif, E. A. E. Rady, Dietrich Döupp, 2003).

Corrosion Inhibition

Cadmium(II) Schiff base complexes, involving related piperidine analogues, have demonstrated corrosion inhibition properties on mild steel. This application extends the compound's relevance beyond organic synthesis to materials science, particularly in corrosion protection (Mriganka Das, A. Biswas, Bidyut Kumar Kundu, S. Mobin, G. Udayabhanu, S. Mukhopadhyay, 2017).

Enantioselective Synthesis

The nickel-catalyzed enantioselective reductive cyclization of N-alkynones to produce pyrrolidines and piperidines bearing chiral tertiary alcohols demonstrates the compound's importance in the enantioselective synthesis of biologically relevant molecules (Guodu Liu, W. Fu, Xingye Mu, Ting-Ting Wu, M. Nie, Kaidi Li, Xiaodong Xu, Wenjun Tang, 2018).

Safety and Hazards

The safety information available indicates that this compound is dangerous. The hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2-chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2/c13-9-11(16)14-7-3-10(4-8-14)12(17)15-5-1-2-6-15/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRWBMNOGVDBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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